(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine -

(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine

Catalog Number: EVT-3952799
CAS Number:
Molecular Formula: C23H25FN4O
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (Compound I)

  • Compound Description: This compound serves as the foundational structure for a series of conformationally constrained cis-3,6-disubstituted piperidine derivatives designed as potential DAT inhibitors []. These derivatives were synthesized by modifying the exocyclic N-atom at the 3-position of this lead compound [].
  • Relevance: This compound is the parent structure from which (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine is derived. Both compounds share a core structure featuring a piperidine ring with a 4-fluorobenzyl substituent on the nitrogen. The research explores modifications to this core structure, aiming to enhance DAT inhibitory activity [].

GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

  • Compound Description: GBR 12909 is a known high-affinity DAT inhibitor used as a reference compound in a study focusing on novel 3,6-disubstituted piperidine derivatives as DAT inhibitors [].
  • Relevance: While structurally distinct from (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine, GBR 12909 serves as a benchmark for comparing the potency and selectivity of the newly synthesized piperidine derivatives, including (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine, in inhibiting DAT [].

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues

  • Compound Description: This refers to a series of compounds synthesized and evaluated for their affinity towards monoamine transporters (DAT, SERT, NET) []. These analogues involve variations in the exocyclic N-atom substituent at the 3-position of the piperidine ring [].
  • Relevance: (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine belongs to this class of cis-3,6-disubstituted piperidine derivatives. The research systematically alters the substituents on this scaffold to understand their impact on binding affinity to monoamine transporters, ultimately seeking to develop potent and selective DAT inhibitors like (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine [].

Compound S,S-(-)-19a

  • Compound Description: This compound emerged as the most potent DAT inhibitor (IC50 = 11.3 nM) within the synthesized series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues []. It exhibited significant selectivity for DAT over SERT and NET []. Its absolute configuration was confirmed by X-ray crystallography [].
  • Relevance: While the specific structure of compound S,S-(-)-19a isn't provided, it represents a successful outcome of the structure-activity relationship (SAR) study around (4-Fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine and its related 3,6-disubstituted piperidine analogues. Its high DAT potency and selectivity highlight the potential of this chemical scaffold for developing novel therapeutics targeting DAT [].

Properties

Product Name

(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine

IUPAC Name

[3-[(4-fluorophenyl)methylamino]phenyl]-[3-(imidazol-1-ylmethyl)piperidin-1-yl]methanone

Molecular Formula

C23H25FN4O

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H25FN4O/c24-21-8-6-18(7-9-21)14-26-22-5-1-4-20(13-22)23(29)28-11-2-3-19(16-28)15-27-12-10-25-17-27/h1,4-10,12-13,17,19,26H,2-3,11,14-16H2

InChI Key

NCOCIYKMRUUWHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NCC3=CC=C(C=C3)F)CN4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.